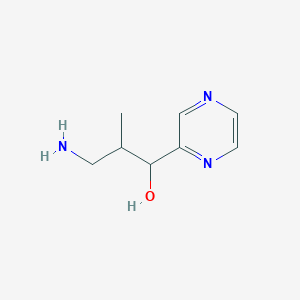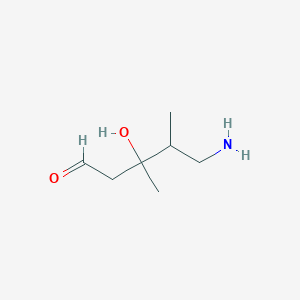
5-Amino-3-hydroxy-3,4-dimethylpentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-hydroxy-3,4-dimethylpentanal is an organic compound with the molecular formula C7H15NO2 It is a derivative of pentanal, featuring amino and hydroxy functional groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-hydroxy-3,4-dimethylpentanal typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylpentanal with ammonia and a suitable oxidizing agent to introduce the amino and hydroxy groups. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar principles as in laboratory settings. Industrial synthesis would likely involve optimized reaction conditions and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-hydroxy-3,4-dimethylpentanal can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Applications De Recherche Scientifique
5-Amino-3-hydroxy-3,4-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Amino-3-hydroxy-3,4-dimethylpentanal involves its interaction with various molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and participate in nucleophilic reactions, which can affect enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylpentanal: Lacks the amino and hydroxy groups, making it less reactive in certain chemical reactions.
5-Amino-3-hydroxy-3-methylpentanal: Similar structure but with one less methyl group, affecting its chemical properties and reactivity.
5-Amino-3-hydroxy-4-methylpentanal: Another similar compound with a different methyl group position, leading to variations in reactivity and applications.
Uniqueness
5-Amino-3-hydroxy-3,4-dimethylpentanal is unique due to the presence of both amino and hydroxy groups, which provide a versatile platform for various chemical reactions and applications. Its specific structure allows for targeted interactions in biological and chemical systems, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
5-amino-3-hydroxy-3,4-dimethylpentanal |
InChI |
InChI=1S/C7H15NO2/c1-6(5-8)7(2,10)3-4-9/h4,6,10H,3,5,8H2,1-2H3 |
Clé InChI |
ZGJDUGOMVPRRIW-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C)(CC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


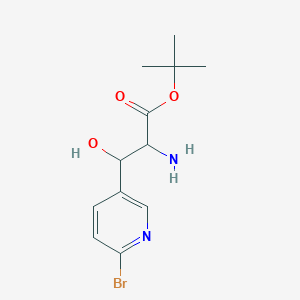
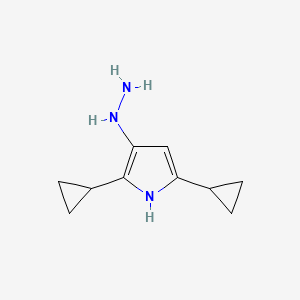


![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
![2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174844.png)
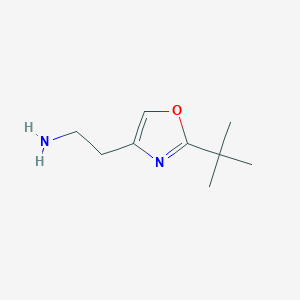
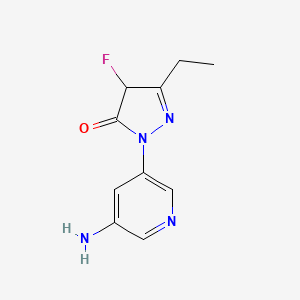
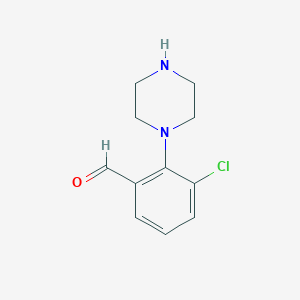
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid](/img/structure/B13174883.png)
